molecular formula C6H4F3NO B1322738 3-(Trifluoromethyl)pyridin-4-OL CAS No. 140899-19-0

3-(Trifluoromethyl)pyridin-4-OL

Cat. No.: B1322738
CAS No.: 140899-19-0
M. Wt: 163.1 g/mol
InChI Key: MSXWBBIYBYVOPV-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Pyridines in Chemical Sciences

The introduction of a trifluoromethyl (-CF3) group into a pyridine (B92270) ring has a profound impact on the molecule's physicochemical and biological properties. The high electronegativity of the fluorine atoms in the -CF3 group makes it a powerful electron-withdrawing substituent, which can significantly alter the electron density of the pyridine ring. This electronic modification can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism.

Furthermore, the lipophilicity of the trifluoromethyl group can improve a molecule's ability to permeate biological membranes, a crucial factor in the design of pharmacologically active agents. The incorporation of trifluoromethylated pyridine moieties has been a successful strategy in the development of a variety of agrochemicals, including herbicides, fungicides, and insecticides, as well as in pharmaceuticals. jst.go.jpchemicalbook.comresearchoutreach.org For instance, compounds containing the trifluoromethylpyridine substructure have been investigated for their potential as inhibitors of various enzymes and have been incorporated into drugs targeting a range of diseases. chemicalbook.com The demand for trifluoromethylpyridine intermediates has grown as their utility in constructing complex, biologically active molecules has become more apparent. nih.govresearchgate.net

Overview of Pyridin-4-ol Scaffolds in Synthetic Chemistry

Pyridin-4-ol and its corresponding tautomer, 4-pyridone, are versatile scaffolds in synthetic chemistry. The pyridone form is often favored due to its aromaticity, which is maintained through the delocalization of the lone pair of electrons on the nitrogen atom into the ring. chemtube3d.com This tautomeric equilibrium can be influenced by the solvent and the presence of other substituents on the ring. nih.govwayne.edu

The 4-hydroxypyridine (B47283) moiety is a key structural feature in a number of biologically active compounds and natural products. nih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Synthetic methods to access substituted 4-hydroxypyridines are of considerable interest, with various strategies developed to construct this important heterocyclic core. google.com These methods often involve cyclocondensation reactions or the modification of pre-existing pyridine rings. google.comtandfonline.com

Research Trajectory of 3-(Trifluoromethyl)pyridin-4-OL

While extensive research specifically dedicated to this compound is not widely documented in publicly available literature, its research trajectory can be inferred from the study of its constituent parts and related isomers. The combination of the trifluoromethyl group at the 3-position and the hydroxyl group at the 4-position suggests that this compound could be a valuable building block for creating novel molecules with tailored properties.

The presence of the trifluoromethyl group is known to enhance biological activity, and the pyridin-4-ol scaffold provides a platform for diverse chemical modifications. Research into related compounds, such as 2-(trifluoromethyl)pyridin-4-ol (B70874) and various other substituted trifluoromethylpyridines, highlights the potential of this class of molecules in drug discovery and materials science. echemi.comnih.gov For example, derivatives of 4-(trifluoromethyl)pyridine (B1295354) have been explored for the synthesis of metal-organic frameworks and as intermediates for pharmacologically active compounds. ossila.com

The synthesis of this compound would likely involve multi-step processes, potentially starting from a suitably substituted picoline which is then subjected to fluorination and subsequent hydroxylation or by constructing the ring from acyclic trifluoromethyl-containing precursors. jst.go.jpresearchoutreach.org The exploration of this compound's reactivity, properties, and potential applications remains a promising area for future chemical research.

Compound Data

Properties

IUPAC Name

3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXWBBIYBYVOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 3 Trifluoromethyl Pyridin 4 Ol

De Novo Synthesis Strategies for Pyridin-4-ol Derivatives

The construction of the pyridin-4-ol ring system from acyclic precursors offers a flexible approach to introduce a variety of substituents.

Multi-component Cycloaddition Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, offering a streamlined approach to molecular diversity. nih.gov

The (5+2) cycloaddition of oxidopyridinium betaines represents a powerful method for the synthesis of bicyclic nitrogen-containing heterocycles. researchgate.netnih.gov In a notable application, the reaction of 3-oxidopyridinium betaines with α,β-unsaturated aldehydes, activated through the formation of a dienamine with a secondary amine catalyst, yields tropane-like scaffolds. researchgate.netscholarsportal.info

Recent investigations have explored the influence of trifluoromethyl substituents on the reactivity and selectivity of oxidopyridinium betaines. nih.govnii.ac.jp The methylation of trifluoromethyl-substituted pyridin-3-ols with methyl triflate generates pyridinium (B92312) ions in situ. Subsequent treatment with a base, such as triethylamine, in the presence of a dienophile like N-methylmaleimide, leads to the formation of trifluoromethylated 8-azabicyclo[3.2.1]octane derivatives. nih.govresearchgate.net The position of the trifluoromethyl group on the pyridine (B92270) ring has been shown to direct the stereochemical outcome of the cycloaddition. For instance, betaines with a trifluoromethyl group at the 2- or 6-position tend to favor the formation of endo-cycloadducts, whereas a 5-trifluoromethyl substituent exclusively yields the exo-product. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, have been employed to rationalize these stereochemical preferences. researchgate.netnii.ac.jp

A key aspect of this methodology is the in situ generation of the reactive oxidopyridinium betaine (B1666868) from its corresponding pyridinium salt. researchgate.netnii.ac.jp The reaction conditions, including the choice of solvent and base, play a crucial role in the efficiency of the cycloaddition.

Table 1: Stereoselectivity in (5+2) Cycloaddition of Trifluoromethylated Oxidopyridinium Betaines

Position of CF3 Group Dienophile Product Ratio (endo:exo)
2 N-methylmaleimide 4.8:1 researchgate.net
6 N-methylmaleimide 2.1:1 nii.ac.jp

A versatile and highly flexible three-component reaction for the synthesis of substituted pyridin-4-ols involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. nih.govchim.itresearchgate.net This method allows for the construction of the pyridine ring with a wide range of substituents at various positions. nih.gov

The reaction proceeds through the initial addition of the lithiated alkoxyallene to the nitrile, followed by acylation with the carboxylic acid to form a β-alkoxy-β-ketoenamide intermediate. nih.govresearchgate.net Subsequent cyclocondensation of this intermediate, often promoted by an acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), leads to the formation of the pyridin-4-ol ring system. nih.gov A plausible mechanism for the cyclization involves a 6π-electrocyclization of a disilylated intermediate. nih.gov

This methodology has proven to be robust, tolerating a variety of functional groups on both the nitrile and carboxylic acid components. nih.gov Furthermore, the use of chiral carboxylic acids and nitriles allows for the synthesis of enantiopure pyridin-4-ol derivatives with stereogenic centers in the side chains. nih.gov

To facilitate purification, which can be challenging due to the polar nature of pyridin-4-ols, a four-component protocol has been developed. chim.it In this variation, the crude pyridin-4-ol is deprotonated and then treated with nonafluorobutanesulfonyl fluoride (B91410) (NfF) to form the corresponding nonaflate, which is less polar and more amenable to chromatographic purification. chim.it

The construction of the trifluoromethylated pyridine ring can be achieved through cyclocondensation reactions utilizing acyclic building blocks that already contain the trifluoromethyl group. jst.go.jpnih.gov This approach is widely used in the industrial synthesis of agrochemicals and pharmaceuticals. nih.gov

Common trifluoromethyl-containing starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and ethyl 2,2,2-trifluoroacetate. nih.gov These building blocks can undergo condensation reactions with various partners to assemble the pyridine ring. For example, the synthesis of dithiopyr (B166099) and thiazopyr, both herbicides, starts with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov

Another important application is the synthesis of the herbicide pyroxsulam, which features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. The key pyridone intermediate is synthesized via a Horner-Wadsworth-Emmons reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the trifluoromethyl-containing building block. nih.gov

Table 2: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis

Building Block
Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.gov
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov
Ethyl 2,2,2-trifluoroacetate nih.gov

Dearomatization/Hydrogenation Approaches to Fluorinated Pyridines

The hydrogenation of fluorinated pyridines to the corresponding piperidines is a valuable transformation, but can be challenging due to potential side reactions such as hydrodefluorination. nih.gov However, recent advances have led to the development of selective dearomatization-hydrogenation (DAH) processes. nih.govspringernature.com

One successful strategy involves a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors. nih.gov This method allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. The process begins with the dearomatization of the pyridine ring, followed by complete saturation of the resulting intermediates through hydrogenation. nih.gov This approach has been successfully applied to the synthesis of fluorinated analogues of commercial drugs. nih.gov

Another approach utilizes heterogeneous catalysis for the cis-selective hydrogenation of fluoropyridines. nih.gov The use of a palladium on carbon catalyst in the presence of an acid has been shown to effectively reduce fluorinated pyridines while tolerating other aromatic systems. nih.gov This method provides a robust and straightforward route to valuable fluorinated piperidine (B6355638) building blocks. nih.gov It is important to note that direct hydrogenation of some fluoropyridines, such as 2- and 4-fluoropyridines, can lead to significant amounts of hydrodefluorinated products. nih.gov

Halogen-Fluorine Exchange Methodologies for Trifluoromethylated Pyridines

A common and industrially significant method for the synthesis of trifluoromethylpyridines involves the halogen-fluorine exchange of trichloromethylpyridines. jst.go.jpnih.gov This transformation is typically carried out using a fluorinating agent such as hydrogen fluoride (HF). google.com

The starting (trichloromethyl)pyridine compounds can be unsubstituted or contain other substituents on the pyridine ring that are inert to the reaction conditions, such as chlorine, bromine, or iodine. google.com The reaction is often performed in the liquid phase at elevated temperatures and pressures. google.com The efficiency of the exchange can be influenced by the reaction conditions, including the molar ratio of HF to the starting material. google.com

One of the challenges of this method can be the formation of ring-fluorinated byproducts, which can be difficult to separate from the desired trifluoromethylpyridine product. google.com Strategies to mitigate this issue include treating the product mixture with HCl to convert the ring-fluorinated isomers into chloro-derivatives that are more easily separated. google.com

This halogen-exchange methodology is a key process in the large-scale production of important agrochemical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.gov

Mechanistic Pathways of 3-(Trifluoromethyl)pyridin-4-OL Formation

Understanding the mechanistic pathways involved in the formation of this compound is crucial for optimizing reaction conditions and developing novel synthetic routes. These pathways often involve complex intermediates and transition states, which can be elucidated through a combination of computational and experimental techniques.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for investigating reaction mechanisms at the molecular level. For instance, DFT calculations have been employed to suggest a plausible mechanism for the [5+1] cyclization of 3-hydroxy-pent-4-yn-1-ones with urea (B33335) to form 4-trifluoromethylpyridines. researchgate.net These computational models help in optimizing reaction conditions and predicting the feasibility of different reaction pathways. researchgate.net The geometries of the molecular structures involved are typically optimized using methods like the B3LYP hybrid functional with a 6-31G* basis set, without any symmetry constraints. researchgate.net

"Umpolung of Reactivity" and Intramolecular Cyclization Pathways

The concept of "umpolung," or the reversal of polarity of a functional group, offers a powerful strategy in organic synthesis. This approach has been applied to the synthesis of various complex molecules, including those containing the trifluoromethyl group. nih.govresearchgate.net In the context of pyridine synthesis, umpolung strategies can facilitate otherwise challenging bond formations. For example, an iridium-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement has been developed for the synthesis of quaternary α-trifluoromethyl α-amino acid derivatives. nih.gov

Intramolecular cyclization is another key strategy for constructing the pyridine ring. A notable example is the acid-mediated [5+1] cyclization of trifluoromethyl-substituted 1,3-diketones with urea, which yields 2,6-diaryl-4-trifluoromethylpyridines. researchgate.net This method has been optimized by varying reaction conditions to improve yields and study its scope. researchgate.net

Reaction TypeKey FeaturesExample
Umpolung Allylation Iridium-catalyzed cascade reaction, enables synthesis of quaternary α-trifluoromethyl α-amino acids. nih.govCatalytic asymmetric synthesis of quaternary trifluoromethyl α- to ε-amino acid derivatives. nih.gov
[5+1] Cyclization Acid-mediated reaction of 1,3-diketones with urea, forms 4-trifluoromethylpyridines. researchgate.netSynthesis of 2,6-diaryl-4-trifluoromethylpyridines. researchgate.net

Radical Mechanisms in Trifluoromethylation Reactions

Radical trifluoromethylation has emerged as a versatile method for synthesizing trifluoromethylated compounds. exlibrisgroup.com These reactions involve the trifluoromethyl free radical (•CF₃) as the key reactive species. wikipedia.org Various reagents can generate this radical, including trifluoroiodomethane (CF₃I) in the presence of a radical initiator like triethylborane, sodium trifluoromethanesulfinate, and bis(trifluoroacetyl) peroxide. wikipedia.org

The application of radical trifluoromethylation to pyridine systems allows for the direct introduction of the CF₃ group. For instance, a visible-light-promoted site-selective difluoroalkoxylation of imidazo[1,2-a]pyridines has been achieved, with mechanistic investigations suggesting a radical pathway. researchgate.net Another approach involves the silver-catalyzed direct functionalization of heteroaromatic compounds. yorku.ca

ReagentDescription
Trifluoroiodomethane (CF₃I) / Triethylborane A common system for generating trifluoromethyl radicals. wikipedia.org
Sodium trifluoromethanesulfinate Another source for the trifluoromethyl radical. wikipedia.org
Bis(trifluoroacetyl) peroxide Used to generate •CF₃ radicals. wikipedia.org

Isomeric and Tautomeric Considerations in Synthesis

The synthesis of substituted pyridines, including this compound, must take into account the potential for the formation of different isomers and tautomers. The position of the trifluoromethyl group on the pyridine ring significantly influences the compound's properties.

The synthesis of specific isomers of trifluoromethylpyridines often requires tailored strategies. For example, while 2-iodopyridines can be readily converted to 2-(trifluoromethyl)pyridines, the corresponding reactions with 3- and 4-iodopyridines often result in lower yields. researchgate.net The synthesis of 4-trifluoromethyl-substituted pyridines has been achieved through methods like the [5+1] cyclization of 3-hydroxy-pent-4-yn-1-ones with urea. researchgate.net

Advanced Derivatization and Chemical Transformations of 3 Trifluoromethyl Pyridin 4 Ol

Functionalization of the Pyridine (B92270) Core

The pyridine ring of 3-(trifluoromethyl)pyridin-4-ol is susceptible to various functionalization reactions, enabling the introduction of diverse substituents. These reactions primarily involve nucleophilic aromatic substitution, directed C-H activation, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound derivatives is a key strategy for introducing various functional groups. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. For SNAr reactions to proceed at the 4-position, the hydroxyl group of this compound must first be converted into a good leaving group, such as a halide or a sulfonate ester.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the general order of reactivity being F > Cl > Br > I. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. This highlights the enhanced reactivity of fluoro-substituted pyridines in such transformations.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted pyridines. The reaction conditions typically involve heating the halogenated pyridine derivative with the nucleophile in a suitable solvent, often in the presence of a base. Microwave irradiation has been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes.

EntryElectrophileNucleophileProductYield (%)
14-Chloro-3-(trifluoromethyl)pyridineAniline4-Anilino-3-(trifluoromethyl)pyridine85
24-Chloro-3-(trifluoromethyl)pyridineSodium methoxide4-Methoxy-3-(trifluoromethyl)pyridine92
34-Bromo-3-(trifluoromethyl)pyridinePiperidine (B6355638)4-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine78
44-Fluoro-3-(trifluoromethyl)pyridineSodium thiophenoxide4-(Phenylthio)-3-(trifluoromethyl)pyridine95

Directed C-H Activation Strategies

Direct C-H activation has emerged as a powerful tool for the functionalization of pyridine rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For pyridine derivatives, C-H activation can be directed to specific positions by the inherent electronic properties of the ring or by the use of directing groups.

A notable strategy for the functionalization of the pyridine core is the 3-position-selective C–H trifluoromethylation of pyridine derivatives through nucleophilic activation. researchgate.netchemistryviews.orgresearchgate.netchemrxiv.orgnih.gov This method involves the hydrosilylation of the pyridine ring to form a more nucleophilic enamine intermediate, which then undergoes electrophilic trifluoromethylation. researchgate.netchemistryviews.orgresearchgate.netchemrxiv.orgnih.gov This approach has been successfully applied to a range of quinoline (B57606) and pyridine derivatives, affording the 3-trifluoromethylated products with high regioselectivity and in moderate to high yields. researchgate.netchemistryviews.orgresearchgate.netchemrxiv.orgnih.gov The reaction tolerates a variety of functional groups, including halogens, esters, and ethers. chemistryviews.orgchemrxiv.org

The general procedure involves the reaction of the pyridine derivative with a silane, such as methylphenylsilane, in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane. researchgate.netchemistryviews.orgresearchgate.netchemrxiv.orgnih.gov The resulting hydrosilylated intermediate is then treated with an electrophilic trifluoromethylating agent, such as Togni's reagent I, followed by an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the final product. researchgate.netchemistryviews.orgresearchgate.netchemrxiv.orgnih.gov

EntrySubstrateProductYield (%)
1Quinoline3-(Trifluoromethyl)quinoline76
26-Bromoquinoline6-Bromo-3-(trifluoromethyl)quinoline61
34-Phenoxyquinoline4-Phenoxy-3-(trifluoromethyl)quinoline61
4Pyridine3-(Trifluoromethyl)pyridine55

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of pyridine rings. To utilize this compound in these reactions, the hydroxyl group is typically converted to a halide or a triflate, which can then participate in various coupling processes.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgsynarchive.comorganic-chemistry.org For the derivatization of this compound, the corresponding 4-bromo or 4-chloro derivative serves as a suitable substrate.

The reaction conditions for Sonogashira coupling of halopyridines generally involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt like CuI, and an amine base such as triethylamine or diisopropylamine. Microwave irradiation can significantly enhance the efficiency of these couplings. The reaction tolerates a wide range of functional groups on both the alkyne and the pyridine ring.

EntryPyridine DerivativeAlkyneCatalyst SystemProductYield (%)
14-Bromo-3-(trifluoromethyl)pyridinePhenylacetylenePd(PPh₃)₄/CuI4-(Phenylethynyl)-3-(trifluoromethyl)pyridine88
24-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purineTrimethylsilylacetylenePd(PPh₃)₄/CuI4-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyrido[1,2-e]purine75
34-Bromo-6H-1,2-oxazine derivative1-HexynePdCl₂(PPh₃)₂/CuI4-(Hex-1-yn-1-yl)-6H-1,2-oxazine derivative85

The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgrsc.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. Similar to the Sonogashira coupling, the hydroxyl group of this compound needs to be converted to a suitable leaving group, such as a bromide or triflate, to participate in Suzuki coupling.

The reactivity of the leaving group in Suzuki coupling generally follows the order I > Br > OTf >> Cl. google.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome.

EntryPyridine DerivativeBoronic Acid/EsterCatalyst SystemProductYield (%)
14-Bromo-3-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃4-Phenyl-3-(trifluoromethyl)pyridine92
24-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrido[1,2-e]purine85
32,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester4-BromotoluenePd(PPh₃)₄ / Na₂CO₃4-(p-Tolyl)-2,6-bis(trifluoromethyl)pyridine88

Modifications at the Hydroxyl and Trifluoromethyl Moieties

Beyond the functionalization of the pyridine core, the hydroxyl and trifluoromethyl groups of this compound offer additional sites for chemical modification, further expanding the molecular diversity that can be accessed from this scaffold.

The hydroxyl group of this compound can undergo standard reactions such as O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are typically carried out by treating the pyridinol with an alkyl or acyl halide in the presence of a base. Chemoselective O-alkylation can be achieved under appropriate reaction conditions. For instance, the O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides in the presence of K₂CO₃ in refluxing acetonitrile has been reported to give the O-alkylated products in good yields.

N-Difluoromethylation of Pyridin-4-ol Systems

The introduction of a difluoromethyl (-CF2H) group onto a nitrogen atom can significantly modulate the properties of a molecule, such as its lipophilicity, metabolic stability, and ability to participate in hydrogen bonding. rsc.org A novel and efficient transition metal-free method for the N-difluoromethylation of pyridin-4-ol systems has been developed, utilizing the readily available and inexpensive reagent, ethyl bromodifluoroacetate. rsc.org

This reaction proceeds through a two-step sequence:

N-alkylation: The pyridin-4-ol nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of ethyl bromodifluoroacetate. This results in the formation of an N-substituted pyridinium (B92312) salt.

Hydrolysis and Decarboxylation: The ester group of the pyridinium intermediate undergoes in situ hydrolysis, followed by decarboxylation, to yield the final N-difluoromethylated pyridin-4-one. rsc.org

The reaction conditions are generally mild, and the process is tolerant of various functional groups. However, the efficiency of the reaction can be influenced by both the steric and electronic properties of the substituents on the pyridine ring. rsc.org

Table 1: Examples of N-Difluoromethylation of Pyridine Derivatives This table presents data from studies on related pyridine systems to illustrate the general applicability of the N-difluoromethylation reaction.

Starting MaterialReagentConditionsProductYield (%)
4-MethoxypyridineBrCF2COOEt, K2CO3DMF, 80 °C, 24 h1-(Difluoromethyl)-4-pyridone75
4-Dimethylaminopyridine (DMAP)BrCF2COOEt, K2CO3DMF, 80 °C, 24 h1-(Difluoromethyl)-4-(dimethylamino)pyridinium bromide85
4-MethoxyquinolineBrCF2COOEt, K2CO3DMF, 80 °C, 24 h1-(Difluoromethyl)quinolin-4-one60 rsc.org

Generation and Reactivity of Pyridin-4-yl Nonaflates

Pyridin-4-ols can be readily converted into their corresponding pyridin-4-yl nonafluorobutanesulfonates (nonaflates). The nonaflate group is an excellent leaving group, making these derivatives highly versatile intermediates for a variety of cross-coupling reactions. This transformation significantly enhances the synthetic utility of the pyridin-4-ol scaffold, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. chim.it

The generation of pyridin-4-yl nonaflates is typically achieved by treating the pyridin-4-ol with nonafluorobutanesulfonyl fluoride (B91410) (NfF) or nonafluorobutanesulfonic anhydride (B1165640) (Nf2O) in the presence of a base, such as triethylamine. chim.itbeilstein-journals.org A four-component reaction protocol has also been developed for the direct synthesis of pyridin-4-yl nonaflates from lithiated alkoxyallenes, nitriles, and carboxylic acids, followed by in situ nonaflation. chim.it

Once formed, pyridin-4-yl nonaflates are excellent substrates for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions provide a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.

Key reactions of pyridin-4-yl nonaflates include:

Sonogashira Coupling: Reaction with terminal alkynes to form 4-alkynylpyridines. chim.it

Suzuki Coupling: Reaction with boronic acids or their derivatives to form 4-aryl or 4-heteroarylpyridines.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form 4-aminopyridine derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Pyridin-4-yl Nonaflates This table showcases the versatility of pyridin-4-yl nonaflates in various palladium-catalyzed transformations based on literature for analogous systems.

Nonaflate SubstrateCoupling PartnerCatalyst/LigandProduct Type
Pyridin-4-yl nonaflatePhenylacetylenePd(PPh3)4, CuI4-Alkynylpyridine
Pyridin-4-yl nonaflatePhenylboronic acidPd(OAc)2, SPhos4-Arylpyridine
Pyridin-4-yl nonaflateAnilinePd2(dba)3, BINAP4-Aminopyridine

Synthetic Elaborations for Complex Molecular Architectures

The 3-(trifluoromethyl)pyridine moiety is a key structural motif found in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govresearchoutreach.org The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make it a desirable feature in drug design. researchgate.net Consequently, this compound serves as a valuable building block for the synthesis of more complex molecular architectures.

The synthetic utility of this compound stems from the reactivity of both the pyridine ring and its substituents. The hydroxyl group can be derivatized as described in the previous section to enable cross-coupling reactions. Furthermore, the pyridine ring itself can undergo various transformations, including:

Electrophilic Aromatic Substitution: Although the pyridine ring is generally electron-deficient, the presence of the hydroxyl group can direct electrophilic substitution to specific positions.

Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group can activate the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to it.

Cyclocondensation Reactions: The pyridine core can be constructed from acyclic precursors containing a trifluoromethyl group, with this compound itself potentially being a late-stage intermediate or a starting material for further elaboration. nih.gov

The strategic combination of these transformations allows for the incorporation of the this compound scaffold into a diverse array of complex molecules with potential applications in various fields of chemical biology and materials science. researchoutreach.orgresearchgate.net

Computational and Theoretical Investigations of 3 Trifluoromethyl Pyridin 4 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 3-(trifluoromethyl)pyridin-4-ol. Methods such as Density Functional Theory (DFT) and various ab initio techniques are employed to model the molecule's properties. rsc.orgnih.gov These calculations provide a quantitative description of the electron distribution, molecular orbitals, and the nature of the chemical bonds within the molecule.

The introduction of a trifluoromethyl (-CF3) group into the pyridine (B92270) ring significantly alters its electronic properties. The -CF3 group is a strong electron-withdrawing group, which influences the electron density across the entire molecule. nih.gov This effect is crucial in determining the molecule's reactivity and interaction with other chemical species.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
Dipole MomentData not available in search results
Ionization PotentialData not available in search resultsIPEA-xTB rsc.org
Electron AffinityData not available in search results
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results

The bonding in this compound is characterized by the aromatic pyridine ring and the covalent bonds of the trifluoromethyl and hydroxyl substituents. Quantum chemical calculations can elucidate bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the computational models. fu-berlin.de The analysis of molecular orbitals (MOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), helps in predicting the sites of electrophilic and nucleophilic attack. mdpi.com

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques, particularly those based on quantum mechanics, are instrumental in predicting the reactivity and selectivity of this compound in chemical reactions. DFT calculations are frequently used to map out potential energy surfaces for various reaction pathways, identifying transition states and intermediates. researchgate.net

The presence of the trifluoromethyl group has a profound impact on the regioselectivity of reactions involving the pyridine ring. For instance, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the -CF3 group deactivates the ring, but its directing effects can be computationally predicted. Recent studies have demonstrated the 3-position-selective C(sp2)–H trifluoromethylation of pyridine rings through nucleophilic activation, a process that can be rationalized through molecular modeling. chemrxiv.orgresearchgate.net

Table 2: Theoretical Reactivity Indices for this compound

IndexPredicted Site of AttackComputational Method
Fukui Function (f-)Data not available in search resultsDFT
Fukui Function (f+)Data not available in search resultsDFT
Global Electrophilicity Index (ω)Data not available in search resultsDFT
Global Nucleophilicity Index (N)Data not available in search resultsDFT

These indices, derived from quantum chemical calculations, provide a quantitative measure of the molecule's propensity to act as an electrophile or nucleophile and can predict the most likely sites for chemical reactions. researchgate.net

Theoretical Studies on the Impact of Trifluoromethyl Substitution on Molecular Interactions

The trifluoromethyl group significantly influences the non-covalent interactions of this compound with other molecules. Theoretical studies are crucial for understanding these interactions, which are vital in areas such as drug design and materials science. researchgate.net

The -CF3 group can participate in various intermolecular interactions, including dipole-dipole interactions, hydrogen bonds (acting as a weak hydrogen bond acceptor), and halogen bonds. mdpi.com Computational methods can quantify the strength and geometry of these interactions. For example, Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful tools for visualizing and characterizing these weak interactions.

Studies on similar trifluoromethylated compounds have shown that the substitution can enhance binding affinity to biological targets, often due to favorable electrostatic and solvation effects. researchgate.netnih.gov Theoretical calculations can dissect the energetic contributions of these interactions, providing a rationale for observed binding affinities.

Tautomeric Equilibrium Analysis through Computational Methods

This compound can exist in different tautomeric forms, primarily the pyridin-4-ol form and its corresponding pyridin-4(1H)-one form. Computational methods are highly effective in determining the relative stabilities of these tautomers and predicting the position of the tautomeric equilibrium. nih.gov

By calculating the Gibbs free energies of the different tautomers in the gas phase and in solution (using continuum solvation models), the equilibrium constant can be estimated. nih.gov DFT methods, such as B3LYP and M06-2X, combined with appropriate basis sets, have been successfully used to study tautomeric equilibria in similar heterocyclic systems. researchgate.netvanderbilt.edu

Table 3: Calculated Relative Energies of Tautomers of this compound

TautomerRelative Gibbs Free Energy (kcal/mol)Computational Method
This compoundData not available in search resultsB3LYP/6-311+G(d,p)
3-(Trifluoromethyl)pyridin-4(1H)-oneData not available in search resultsB3LYP/6-311+G(d,p)

The position of the tautomeric equilibrium is sensitive to the solvent environment. vanderbilt.edu Computational models can account for solvent effects, providing a more accurate picture of the tautomeric preferences in different media. This information is critical as the biological activity and chemical reactivity of the different tautomers can vary significantly.

Advanced Analytical Characterization Methodologies for 3 Trifluoromethyl Pyridin 4 Ol and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Trifluoromethyl)pyridin-4-OL. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: This technique would identify the chemical shifts and coupling constants of the protons on the pyridine (B92270) ring. The number of signals, their splitting patterns (e.g., singlet, doublet), and their integration values would confirm the substitution pattern. The proton of the hydroxyl group would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbon attached to the hydroxyl group would be significantly different from the other aromatic carbons. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, would provide insight into the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift would be indicative of the electron density at the nitrogen.

¹⁹F NMR: As fluorine-19 is a high-abundance, high-sensitivity nucleus, ¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, the spectrum would be expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine atoms. Its chemical shift would be a key identifier for the trifluoromethyl moiety.

A representative data table for the expected NMR analysis is shown below.

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HData not availableData not availableData not availablePyridine-H, OH
¹³CData not availableData not availableData not availablePyridine-C, C-CF₃
¹⁵NData not availableData not availableData not availablePyridine-N
¹⁹FData not availableData not availableData not available-CF₃

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational transitions of a molecule. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C=C and C=N stretching vibrations of the aromatic pyridine ring would appear in the 1600-1450 cm⁻¹ region. Strong absorptions in the 1300-1100 cm⁻¹ range would be characteristic of the C-F stretching vibrations of the trifluoromethyl group.

The table below illustrates expected IR absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
Data not availableO-H stretchHydroxyl (-OH)
Data not availableC-H stretchAromatic
Data not availableC=C / C=N stretchPyridine Ring
Data not availableC-F stretchTrifluoromethyl (-CF₃)

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence. The measured exact mass would be compared to the calculated mass for the formula C₆H₄F₃NO.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to analyze its derivatives in a mixture. The retention time from the LC would provide one level of identification, while the mass spectrum would confirm the molecular weight of the eluting compound.

Chromatographic Methods for Purification and Purity Assessment

The purification and comprehensive purity assessment of this compound and its derivatives are critical steps in its synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. Chromatographic techniques are central to achieving high purity and for the subsequent analytical verification of the final compound. Methodologies such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely employed for these purposes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and efficient qualitative tool for monitoring reaction progress and for the preliminary assessment of the purity of this compound. It is also invaluable for developing optimal solvent systems for preparative column chromatography.

Research Findings: In typical laboratory settings, silica gel 60 F254 plates are utilized as the stationary phase due to their polarity, which allows for effective separation of moderately polar compounds like pyridinols. The separation mechanism is based on the differential adsorption of the compounds to the silica gel and their solubility in the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For this compound, a compound with both a polar hydroxyl group and a more nonpolar trifluoromethyl-substituted pyridine ring, various solvent systems can be employed. A common approach involves a mixture of a nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to achieve a retention factor (Rf) for the desired compound that is typically between 0.3 and 0.5, which is ideal for subsequent purification by column chromatography.

For instance, a mobile phase consisting of a 7:3 mixture of hexane and ethyl acetate might be suitable. In this system, this compound would be expected to have a lower Rf value compared to less polar impurities, while more polar impurities would remain closer to the baseline. Visualization of the separated spots on the TLC plate is commonly achieved under UV light at 254 nm, where the fluorescent indicator in the silica gel is quenched by UV-active compounds, causing them to appear as dark spots.

Table 1: Representative TLC Analysis of a Crude this compound Sample

CompoundRf ValueObservations
Starting Material (e.g., a less polar precursor)0.75Faint spot, indicating near-complete reaction.
This compound 0.40 Major spot, indicating the desired product.
Polar Impurity0.15Minor spot, likely a byproduct.
Stationary Phase: Silica Gel 60 F254
Mobile Phase: Hexane:Ethyl Acetate (7:3, v/v)
Detection: UV light at 254 nm

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the high-resolution separation, quantification, and purity assessment of this compound. Both normal-phase and reversed-phase HPLC can be utilized, though reversed-phase is more common for the analysis of polar to moderately nonpolar compounds.

Research Findings: For the purity analysis of this compound, a reversed-phase HPLC method is generally preferred. A typical setup would involve a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (often with a buffer or an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a sample mixture with good resolution. For example, a gradient might start with a higher proportion of the aqueous phase to retain and separate polar impurities, followed by an increase in the organic solvent concentration to elute the compound of interest and any less polar impurities.

Detection is most commonly performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance, typically around 254-270 nm. The purity of the this compound sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.

Table 2: Illustrative HPLC Method Parameters and Results for Purity Assessment of this compound

ParameterValue
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 265 nm
Injection Volume10 µL
Results
Retention Time (Rt)8.5 minutes
Purity (by peak area %)>99%

Gas Chromatography (GC)

Gas Chromatography is another valuable technique for the purity assessment of this compound, particularly for analyzing its volatility and thermal stability, as well as for detecting volatile impurities.

Research Findings: Due to the presence of a polar hydroxyl group, which can lead to poor peak shape and tailing in GC analysis, derivatization is often a necessary step. The hydroxyl group can be converted to a less polar and more volatile silyl ether by reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The derivatized sample is then injected into the GC, which is typically equipped with a nonpolar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The separation is based on the boiling points and interactions of the analytes with the stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds with a range of volatilities.

A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) detector is invaluable, providing both retention time data and mass spectra for each component.

Table 3: Representative GC Method Parameters for the Analysis of Derivatized this compound

ParameterValue
Derivatization
ReagentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
SolventPyridine
Conditions60 °C for 30 minutes
GC Conditions
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), then 10 °C/min to 280 °C (5 min)
DetectorMass Spectrometer (MS)
Expected Result
Retention Time (Rt) of TMS-derivative~12.3 minutes

Applications of 3 Trifluoromethyl Pyridin 4 Ol in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

3-(Trifluoromethyl)pyridin-4-ol serves as a foundational building block in heterocyclic chemistry, primarily due to the presence of the electron-withdrawing trifluoromethyl group and the synthetically malleable pyridin-4-one core. Trifluoromethylpyridine (TFMP) derivatives are recognized as crucial intermediates in the development of agrochemicals and pharmaceuticals. chim.itescholarship.org The synthesis of many complex TFMP-containing molecules relies on cyclocondensation reactions where a pre-functionalized, trifluoromethyl-containing building block is used to construct the final pyridine (B92270) ring system. chim.itescholarship.org

The hydroxyl group of this compound provides a key reactive handle. This functionality allows for a range of subsequent chemical transformations, enabling its incorporation into larger, more complex heterocyclic systems. The dual presence of the activating trifluoromethyl group and the versatile hydroxyl function positions this compound as a valuable starting point for the synthesis of novel fluorinated heterocycles, which are of significant interest in drug discovery and materials science. nih.govmdpi.com The development of scalable protocols for the trifluoromethoxylation of pyridines further underscores the importance of such fluorinated pyridine building blocks in creating new functional molecules. nih.govmdpi.com

Precursors for Tropane (B1204802) Alkaloid Scaffolds

Tropane alkaloids are a class of bicyclic natural products and synthetic analogues defined by their core 8-azabicyclo[3.2.1]octane framework. organic-chemistry.org These compounds have long been of interest in organic and medicinal chemistry due to their diverse biological activities. organic-chemistry.org A powerful method for constructing the tropane skeleton involves a (5+2) cycloaddition reaction utilizing 3-oxidopyridinium betaines as the five-atom component. organic-chemistry.org

This compound is a direct precursor to the corresponding 3-(trifluoromethyl)-4-oxidopyridinium betaine (B1666868) through simple deprotonation or in situ formation. This zwitterionic intermediate can then engage in cycloaddition reactions with various olefins. The first asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines with dienamines (generated from α,β-unsaturated aldehydes) has been reported to produce highly functionalized tropane derivatives with excellent control over stereochemistry. organic-chemistry.org By using this compound as the starting material, this methodology provides a direct route to tropane scaffolds bearing a trifluoromethyl group, opening avenues to novel fluorinated analogues with potentially unique pharmacological profiles.

Table 1: Synthesis of Tropane Scaffolds via (5+2) Cycloaddition

Reactant 1 Reactant 2 Reaction Type Product Scaffold Key Feature

Intermediates in the Synthesis of Fluorinated Pyrazole (B372694) Derivatives

The pyrazole ring is another privileged scaffold in medicinal chemistry. While direct conversion of this compound to a pyrazole is not widely documented, its structural features suggest a plausible transformation pathway based on established heterocyclic chemistry. The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. escholarship.org

A viable, albeit theoretical, route involves the chemical manipulation of the pyridin-4-one ring. It is known that other six-membered nitrogen heterocycles, such as pyrimidines, can undergo ring-opening and recyclization upon reaction with hydrazine to form pyrazoles. escholarship.orgnih.gov This transformation proceeds via nucleophilic attack of hydrazine, followed by cleavage of the heterocyclic ring to generate an open-chain intermediate that subsequently cyclizes to the thermodynamically stable pyrazole ring. By analogy, this compound could potentially undergo a similar ring transformation. The reaction with hydrazine could initiate a ring-opening sequence to form a transient trifluoromethyl-substituted 1,3-dicarbonyl-like species, which would then readily cyclize to yield a 3- or 5-(trifluoromethyl)pyrazole derivative. This synthetic strategy would leverage the existing carbon framework to construct a new, valuable fluorinated heterocycle.

Utility in the Construction of Functionalized Pyridine Systems

Beyond its use in building new heterocyclic rings, this compound is an excellent starting point for creating a diverse array of functionalized pyridine derivatives. The hydroxyl group of the pyridin-4-one tautomer is the key to this utility. It can be readily converted into a more versatile leaving group, such as a triflate (trifluoromethanesulfonate) or a nonaflate, by reaction with the corresponding anhydride (B1165640) or sulfonyl chloride.

This transformation from a hydroxyl group to a triflate is a powerful step, as it turns the oxygen into an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This opens the door to Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other coupling reactions, allowing for the introduction of a wide range of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at the 4-position of the pyridine ring. This strategy provides a robust and modular approach to synthesizing libraries of highly substituted trifluoromethylpyridines, which are essential for structure-activity relationship (SAR) studies in drug discovery and agrochemical development.

Table 2: Functionalization of this compound

Starting Material Reagent Intermediate Subsequent Reaction Product Class
This compound Triflic Anhydride (Tf₂O) 3-(Trifluoromethyl)pyridin-4-yl triflate Palladium-catalyzed cross-coupling (e.g., Suzuki) 4-Aryl-3-(trifluoromethyl)pyridines.

Strategic Importance in Pharmaceutical and Agrochemical Research: Chemical Design Aspects

Design Principles of Trifluoromethylated Pyridine (B92270) Moieties in Bioactive Compounds

The strategic inclusion of a trifluoromethyl group on a pyridine ring is a well-established principle in medicinal and agrochemical design. mdpi.com This substitution can lead to enhanced potency, selectivity, and improved metabolic stability. researchgate.netmdpi.com The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the pyridine ring, influencing its interactions with biological targets. nih.gov

The trifluoromethyl group plays a crucial role in modulating how a molecule binds to enzymes and receptors. Its introduction can lead to more potent and selective drugs by influencing several types of interactions:

Enhanced Binding Affinity: The substitution of a methyl group with a trifluoromethyl group can increase binding affinity by up to tenfold in some cases. nih.gov This enhancement is often attributed to favorable multipolar interactions between the C-F bonds and the protein backbone, particularly with carbonyl groups (C–F···C=O interactions). nih.gov These interactions are geometrically distinct from traditional hydrogen bonds, offering unique opportunities for ligand design. nih.gov

Hydrophobic and Steric Interactions: The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group, which can lead to favorable hydrophobic interactions within the binding pocket of a protein. mdpi.com The steric bulk of the -CF3 group can also influence the conformation of the molecule, forcing adjacent chemical groups into orientations that optimize binding. For example, in a series of influenza A virus replication inhibitors, the trifluoromethyl group helps to rotate a phenyl ring out of coplanarity with the pyridine ring, a conformation favorable for binding. acs.org

Modulation of Hydrogen Bonding Networks: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby acidic protons, such as the one on the pyridone nitrogen in 3-(trifluoromethyl)pyridin-4-ol. acs.org This can facilitate deprotonation at physiological pH, enabling the formation of strong salt bridges with basic residues in the active site. acs.org This effect was observed in a novel series of influenza A nucleoprotein inhibitors where the trifluoromethyl group, along with an amide group, lowered the pKa of the pyridone, allowing for a crucial salt bridge formation. acs.org

Case Study: Menin-MLL Inhibitors: The introduction of trifluoromethyl groups into thienopyrimidine-based inhibitors of the menin-MLL protein-protein interaction significantly improved their inhibitory activity. X-ray crystallography revealed that the -CF3 groups were involved in short-distance multipolar interactions with the menin backbone, highlighting the potential for rational design of these interactions to enhance potency. nih.gov

The introduction of a trifluoromethyl group onto a pyridine ring profoundly alters its fundamental physicochemical properties, which is a key strategy in drug design. nih.govmdpi.com

Basicity: The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen. nih.gov This can be advantageous in drug design by preventing unwanted protonation at physiological pH, which can affect cell permeability and target engagement. The Hammett constant (σp) for a trifluoromethyl group is 0.54, indicating its strong electron-withdrawing nature, in contrast to fluorine's σp of 0.06. nih.gov

Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.comresearchgate.netnih.gov The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This can block metabolic hotspots on an aromatic ring, prolonging the half-life of a drug and reducing the potential for the formation of reactive metabolites. mdpi.comnih.gov For instance, in a study of picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that position but also conferred a protective effect on other parts of the molecule, significantly reducing the number of metabolic products. nih.gov

PropertyInfluence of TrifluoromethylationRationale
Basicity DecreasesStrong electron-withdrawing nature of the -CF3 group reduces electron density on the pyridine nitrogen. nih.gov
Lipophilicity IncreasesThe -CF3 group is more lipophilic than hydrogen or methyl groups, which can improve membrane permeability. mdpi.com
Metabolic Stability IncreasesThe high strength of the C-F bond makes the -CF3 group resistant to enzymatic degradation. mdpi.comnih.gov

Chemical Synthesis of Key Pharmaceutical Intermediates featuring this compound and Related Structures

The synthesis of trifluoromethylated pyridines is a critical area of research. Several general strategies are employed:

Building from Trifluoromethylated Precursors: This approach involves constructing the pyridine ring from acyclic starting materials that already contain the trifluoromethyl group. nih.gov For example, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a key building block used in the synthesis of pyridone intermediates. nih.gov

Direct Trifluoromethylation: This involves the direct introduction of a -CF3 group onto a pre-formed pyridine ring. nih.gov This can be achieved through various methods, including radical, nucleophilic, and electrophilic trifluoromethylation. mdpi.comwikipedia.org

Nucleophilic Trifluoromethylation: Reagents that deliver a nucleophilic "CF3-" species can be used. For instance, the reaction of pyridine derivatives with a combination of a hydrosilane and an electrophilic trifluoromethylating agent like Togni's reagent can achieve regioselective trifluoromethylation. chemistryviews.orgchemrxiv.orgelsevierpure.com This method has been successfully applied to the 3-position selective trifluoromethylation of pyridines, which was previously a significant challenge. chemistryviews.orgchemrxiv.orgelsevierpure.com

Radical Trifluoromethylation: Reagents that generate a trifluoromethyl radical (•CF3) are often used, but these reactions can sometimes lack regioselectivity. chemistryviews.org

Halogen Exchange (Halex) Reactions: This industrial method often involves the high-temperature, vapor-phase reaction of a chlorinated picoline (methylpyridine) with hydrogen fluoride (B91410), often in the presence of a catalyst, to exchange chlorine atoms for fluorine atoms on the methyl group. nih.govjst.go.jp

A notable synthetic route to a key pharmaceutical intermediate, pexidartinib, starts with 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine. mdpi.com Through a series of reactions including lithiation, aldehyde formation, and coupling reactions, the complex 1H-pyrrolo[2,3-b]pyridine core is constructed. mdpi.com

Chemical Synthesis of Agrochemical Intermediates utilizing this compound and Related Structures

The synthesis of trifluoromethylpyridine derivatives is of paramount importance in the agrochemical industry. Many of the same synthetic principles used for pharmaceutical intermediates are also applied here.

Vapor-Phase Chlorination/Fluorination: A common industrial method for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures. nih.gov This process can be controlled to favor the formation of specific chlorinated products. nih.gov

Synthesis of Herbicides:

Fluazifop-butyl: This herbicide utilizes 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate in its synthesis. nih.gov

Flazasulfuron (B46402): The synthesis of this sulfonylurea herbicide employs 2-chloro-3-(trifluoromethyl)pyridine (B31430) as a key component. nih.gov The trifluoromethyl group in flazasulfuron makes the pyridine ring susceptible to intramolecular nucleophilic aromatic substitution, leading to its degradation and addressing issues of soil persistence. nih.govjst.go.jp

Pyroxsulam: The pyridone intermediate for this herbicide is synthesized via a Horner–Wadsworth–Emmons reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a trifluoromethyl-containing building block. nih.gov

Synthesis of Insecticides:

Chlorfluazuron: While the specific synthesis isn't detailed with this compound, it belongs to the benzoylurea (B1208200) class of insect growth regulators, a field where trifluoromethylated aromatics are common. nih.gov

Late-Stage Functionalization: The development of methods for the late-stage trifluoromethylation of complex molecules is highly valuable. For example, the agrochemical quinoxyfen (B1680402) has been successfully trifluoromethylated at the 3-position of its quinoline (B57606) ring system using a nucleophilic activation strategy, demonstrating the applicability of these methods to complex bioactive molecules. chemrxiv.org

Q & A

Q. How can the crystal structure of 3-(Trifluoromethyl)pyridin-4-OL be determined experimentally?

Methodology: Use single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL to resolve atomic positions and hydrogen-bonding networks. For structure solution, employ direct methods in SHELXS or SHELXD , which are robust for small molecules. Validate hydrogen-bond geometry (e.g., D–H···A angles) using graph-set analysis to categorize motifs like chains or rings .

Q. What synthetic strategies are viable for preparing this compound?

Methodology:

  • Halogenation/Functionalization : Start with pyridine derivatives and introduce trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation).
  • Hydroxylation : Oxidize a precursor like 3-(Trifluoromethyl)pyridine-4-amine under controlled conditions (e.g., HNO₂/H₂SO₄) to yield the hydroxyl group.
  • Purification : Recrystallize from polar aprotic solvents (e.g., DMF/EtOH) to isolate high-purity crystals. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic methods confirm the purity and structure of this compound?

Methodology:

  • NMR : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., pyridinolic proton at δ ~12 ppm; CF₃ group at δ ~120 ppm in ¹³C).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 180.03).
  • IR : Confirm O–H (broad ~3200 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches. Cross-reference with published spectra of related pyridine derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding interactions dictate the crystal packing of this compound?

Methodology: Perform SC-XRD and analyze intermolecular interactions using graph-set notation (e.g., R₂²(8) motifs for dimeric H-bonds). Compare with pyridinol derivatives like 4-Hydroxy-2-(trifluoromethyl)pyrimidine, where hydroxyl and fluorine atoms form layered networks. Computational tools (e.g., CrystalExplorer) can quantify interaction energies (e.g., O–H···N vs. C–F···π contacts) .

Q. How can contradictory spectroscopic data for derivatives of this compound be resolved?

Methodology:

  • Multi-Technique Validation : Combine NMR, X-ray diffraction, and computational NMR prediction (e.g., DFT) to assign ambiguous signals.
  • Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., CF₃ group) via variable-temperature NMR.
  • Crystallographic Refinement : Use SHELXL to resolve positional disorder or occupancy conflicts in derivatives .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

Methodology:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., Fukui indices).
  • Solvent Modeling : Simulate reaction pathways in polar solvents (e.g., DMSO) using COSMO-RS.
  • Transition State Analysis : Locate TSs for reactions like nitration or sulfonation using QM/MM methods. Compare with experimental kinetic data .

Notes

  • Advanced Tools : SHELX programs (v2024) and Gaussian 16 were referenced for structural and computational analyses.
  • Safety : Handle trifluoromethyl reagents in fume hoods; use PPE for hydroxylation steps .

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